molecular formula C16H11ClN4O5S2 B4913122 4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B4913122
M. Wt: 438.9 g/mol
InChI Key: SDLXZYCSDHMPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a sulfonamide derivative characterized by a benzamide core substituted with chlorine and nitro groups at positions 4 and 3, respectively. The phenyl ring is further functionalized with a sulfamoyl group linked to a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O5S2/c17-13-6-1-10(9-14(13)21(23)24)15(22)19-11-2-4-12(5-3-11)28(25,26)20-16-18-7-8-27-16/h1-9H,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLXZYCSDHMPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the sulfonation of the resulting compound with a thiazole derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the chloro or nitro positions .

Scientific Research Applications

4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzamide substituents, sulfamoyl group, or thiazole moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Compound Name Structural Features Key Differences vs. Target Compound References
N4-Benzoylsulfathiazole (28) Benzamide + sulfathiazole (thiazole-sulfamoyl) Lacks nitro and chloro substituents
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Chloro, nitro on benzamide; thiazole attached directly to phenyl (no sulfamoyl) Missing sulfamoyl linker; methoxy and methyl substituents
3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Dichloro substituents on benzamide; sulfamoyl-thiazole Replaces nitro with second chlorine
4-Morpholin-4-ylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Morpholine-modified sulfonamide + sulfamoyl-thiazole Morpholine sulfonyl group instead of benzamide substituents

Biological Activity

The compound 4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H11ClN4O3SC_{13}H_{11}ClN_{4}O_{3S}, characterized by a chloro and nitro group on the benzene ring and a thiazole moiety linked via a sulfamoyl group. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing similar structural features exhibit significant antimicrobial properties. For instance, derivatives with halogenated phenyl groups have been reported to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
4-chloro-3-nitrophenol12.5Staphylococcus aureus
2-chloro-5-nitro-N-phenylbenzamide8.0Escherichia coli
4-chloro-3-nitroaniline6.25MRSA

The Minimum Inhibitory Concentration (MIC) values indicate that the compound's structural analogs can inhibit bacterial growth effectively, suggesting that the presence of the chloro and nitro groups enhances bioactivity.

Structure-Activity Relationship (SAR)

SAR studies have indicated that the position and nature of substituents on the phenyl ring significantly influence biological activity. Compounds with para-substituted halogens demonstrated enhanced lipophilicity, facilitating better membrane permeability and increased antimicrobial efficacy .

Key Findings:

  • Lipophilicity: Higher lipophilicity correlates with improved cellular uptake.
  • Substituent Position: Para-substituents tend to enhance activity compared to ortho or meta positions.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated a series of benzamide derivatives, including those structurally related to our compound. The research demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.12 to 12.5 µg/mL . These findings highlight the potential of modifying existing compounds to enhance their antimicrobial properties.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of similar compounds based on their chemical structure. A recent analysis indicated that compounds adhering to Lipinski’s Rule of Five showed promising results in terms of bioavailability and antimicrobial potential .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Sulfonamide Formation : React 4-aminophenyl-1,3-thiazole with chlorosulfonic acid to introduce the sulfamoyl group.

Benzamide Coupling : Use a coupling agent (e.g., EDC/HOBt) to attach 4-chloro-3-nitrobenzoyl chloride to the sulfamoylphenyl intermediate.
Critical conditions include anhydrous solvents (e.g., DMF), controlled temperatures (0–5°C for acylation), and inert atmospheres to prevent oxidation. Yields are optimized via TLC monitoring and recrystallization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
TechniqueKey SignalsPurpose
¹H/¹³C NMR Aromatic protons (δ 7.5–8.5 ppm), nitro group (δ ~8.2 ppm), thiazole protons (δ 6.8–7.3 ppm)Confirm substitution pattern and purity
IR Amide C=O (1650–1700 cm⁻¹), nitro (1520–1370 cm⁻¹), sulfonamide S=O (1150–1250 cm⁻¹)Validate functional groups
HRMS Exact mass matching molecular formula (e.g., [M+H]⁺)Confirm molecular integrity
Discrepancies in spectral data require re-purification or alternative derivatization .

Q. What are the primary biological targets hypothesized for this benzamide-thiazole derivative?

  • Methodological Answer : The compound’s nitro and sulfamoyl groups suggest dual targeting:
  • Kinase Inhibition : Nitro group enhances electron-deficient interactions with ATP-binding pockets (e.g., EGFR or VEGFR).
  • Sulfamoyl Interaction : Binds to carbonic anhydrase isoforms via zinc-coordinating sulfonamide moieties.
    Preliminary assays should include enzyme inhibition kinetics (IC₅₀ determination) and cellular proliferation studies (MTT assays) .

Advanced Research Questions

Q. How can contradictory bioassay results for this compound be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Purity Issues : Validate via HPLC (≥95% purity) and elemental analysis.
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions).
  • Off-Target Effects : Use siRNA knockdowns or isoform-specific inhibitors to confirm target specificity.
    Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
StepOptimization Strategy
SulfonylationUse excess chlorosulfonic acid (2.5 eq) at −10°C to minimize byproducts
AcylationActivate carboxylic acid with DCC/DMAP in THF for 12 h at RT
PurificationEmploy column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water)
Track intermediates via LC-MS to identify bottlenecks .

Q. How to design experiments to study its binding kinetics with target proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target protein on a CM5 chip; inject compound at varying concentrations (1–100 µM) to calculate kon/koff.
  • Fluorescence Polarization : Label competitive ligands with fluorescein; measure displacement by the compound.
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for carbonic anhydrase) to predict binding poses. Validate with mutagenesis studies (e.g., Ala-scanning) .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to assess CYP inhibition likelihood (e.g., CYP3A4, CYP2D6).
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability in the heme-active site.
  • Metabolite Prediction : Employ GLORYx to identify potential nitro-reduction or sulfamoyl cleavage pathways .

Q. How to validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 h; analyze degradation via UPLC.
  • Thermal Stability : Heat to 40–60°C for 72 h; monitor decomposition products (e.g., nitroso derivatives).
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation .

Data Contradiction Analysis

Q. Why might enzymatic IC₅₀ values differ between recombinant proteins and cell-based assays?

  • Methodological Answer : Discrepancies arise from:
  • Membrane Permeability : Use logP calculations (e.g., ClogP >3 suggests better uptake) to correlate cellular vs. enzymatic activity.
  • Protein Binding : Measure free fraction via equilibrium dialysis; adjust IC₅₀ using Cheng-Prusoff equation.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify confounding interactions .

Q. How does the nitro group influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
    The nitro group:
  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with cysteine thiols in target proteins).
  • Redox Activity : Generates ROS under cellular conditions, contributing to cytotoxic effects (validate via DCFH-DA assay).
  • Meta-Directing Effects : Guides regioselective modifications (e.g., reduction to amine for prodrug strategies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.